N,N-dicyclohexyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
Overview
Description
N,N-dicyclohexyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C17H26N4O3. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dicyclohexyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a diketone, followed by nitration and subsequent amidation reactions . The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like sulfuric acid or acetic acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory synthesis but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N,N-dicyclohexyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amino derivatives, hydroxyl derivatives, and substituted pyrazole compounds .
Scientific Research Applications
N,N-dicyclohexyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dicyclohexyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its fungicidal activity may be attributed to the inhibition of key enzymes involved in fungal cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-dicyclohexyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide include other pyrazole derivatives such as:
- 1H-pyrazole-5-carboxamide
- 4-nitro-1-methyl-1H-pyrazole-5-carboxamide
- N,N-dicyclohexyl-1H-pyrazole-5-carboxamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N,N-dicyclohexyl-2-methyl-4-nitropyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-19-16(15(12-18-19)21(23)24)17(22)20(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h12-14H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQVFMIVDCBUIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)N(C2CCCCC2)C3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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